molecular formula C14H8F3IO2 B15397249 Dibenzo[b,d]iodol-5-ium trifluoroacetate

Dibenzo[b,d]iodol-5-ium trifluoroacetate

Cat. No.: B15397249
M. Wt: 392.11 g/mol
InChI Key: YBLVEHZZSVCTLC-UHFFFAOYSA-M
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Description

Dibenzo[b,d]iodol-5-ium trifluoroacetate (CAS 189999-36-8) is a cyclic diaryliodonium salt with the molecular formula C14H8F3IO2 and a molecular weight of 392.12 g/mol . This compound is supplied as a yellow to white solid and requires storage in a dark place under an inert atmosphere at room temperature (20-22 °C) to maintain stability . As a hypervalent iodine reagent, diaryliodonium salts are recognized for their low toxicity and versatile applications in organic synthesis, serving as efficient electrophilic group transfer reagents in metal-catalyzed and metal-free cross-coupling reactions . In scientific research, closely related diaryliodonium compounds, such as diphenyleneiodonium chloride (DPI), have been identified as valuable tool compounds in pharmacological studies. Specifically, DPI has been utilized as an agonist for the orphan G-protein-coupled receptor GPR3 (GPR3), a promising therapeutic target for metabolic diseases and central nervous system disorders like Alzheimer's Disease . This makes diaryliodonium salts of significant interest for probing complex biological mechanisms and advancing drug discovery efforts. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for educational and research purposes.

Properties

Molecular Formula

C14H8F3IO2

Molecular Weight

392.11 g/mol

IUPAC Name

8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene;2,2,2-trifluoroacetate

InChI

InChI=1S/C12H8I.C2HF3O2/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;3-2(4,5)1(6)7/h1-8H;(H,6,7)/q+1;/p-1

InChI Key

YBLVEHZZSVCTLC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Analogs

Dibenzo[b,d]iodol-5-ium trifluoroacetate belongs to a class of halonium salts with structural analogs differing in halogen atoms (e.g., bromine, chlorine) and counterions. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Counterion Key Properties
Dibenzo[b,d]bromol-5-ium dihydrogen phosphate Not reported Not reported 223.5–225.6 Dihydrogen phosphate White solid; characterized by NMR and X-ray crystallography
Dibenzo[b,d]chlorol-5-ium trifluoroacetate Not reported Not reported 128.3–130.5 Trifluoroacetate Pale-yellow solid; X-ray structure confirmed
Dibenzo[b,d]bromol-5-ium tetrafluoroborate Not reported Not reported 226.2–228.9 Tetrafluoroborate White solid; synthesized via halonium salt formation

Key Findings :

  • Halogen Impact : Bromine-substituted analogs exhibit higher melting points (223–228°C) compared to chlorine analogs (128–130°C), likely due to increased molecular symmetry and halogen electronegativity .
  • Counterion Effects : Trifluoroacetate counterions generally enhance solubility in polar aprotic solvents compared to phosphate or tetrafluoroborate salts, which may influence reactivity in organic syntheses .
Counterion Variants

The trifluoroacetate group distinguishes this compound from other iodolium salts with alternative counterions:

Compound Name Molecular Formula Molecular Weight (g/mol) Counterion Applications
Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate C₁₃H₈F₃IO₃S 428.12 Trifluoromethanesulfonate Potential use as a strong oxidizing agent due to the electron-withdrawing sulfonate group
Phenyliodine(III) bis(trifluoroacetate) (PIFA) C₁₀H₅F₆IO₄ 430.04 Bis(trifluoroacetate) Widely used in Scholl-type oxidative cyclizations to synthesize polycyclic isoindolones

Key Findings :

  • Reactivity : Trifluoromethanesulfonate (triflate) derivatives are more reactive in electrophilic substitutions due to the superior leaving-group ability of triflate compared to trifluoroacetate .
Structural and Functional Contrasts with Non-Halogenated Analogs

For example:

  • Dibenzo[b,f]oxepines : Exhibit antipsychotic and anti-inflammatory properties due to their macrocyclic host-guest chemistry .

Q & A

Basic Research Question

  • Hazard Analysis : Evaluate risks associated with triflic acid (corrosive), diazo intermediates (explosive), and iodobenzene derivatives (toxic). Follow ACS guidelines for hazard assessment .
  • Ventilation : Conduct all steps in a fume hood due to volatile trifluoroacetate byproducts.
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats.

How can researchers resolve contradictions in reported yields or purity across synthetic methods?

Advanced Research Question
Discrepancies often arise from variations in:

  • Purification Techniques : Compare column chromatography (SiO₂) vs. recrystallization (MeOH/Et₂O). For example, chromatography yields 89% purity , while electrosynthesis achieves >95% .
  • Analytical Validation : Use complementary methods:
    • NMR : Confirm absence of triflate counterion impurities (δ 7.5–8.5 ppm for aromatic protons).
    • HPLC : Monitor residual solvents (e.g., dichloromethane <0.1%).
    • Elemental Analysis : Verify C/F/S ratios match theoretical values .

What are the applications of this compound in medicinal chemistry?

Advanced Research Question
The compound serves as a precursor for bioactive molecules:

  • Anticancer Agents : React with sulfonamides (e.g., 4-methoxybenzenesulfonamide) in i-PrOH/ethylene glycol using Cu(OAc)₂ catalysis to form N-arylsulfonyl carbazoles (IC₅₀ = 0.2–5 µM against leukemia cells) .
  • Enzyme Probes : Its strong electrophilicity facilitates covalent modification of cysteine residues in target proteins.

What analytical techniques are most effective for characterizing this compound?

Basic Research Question

  • ¹H/¹⁹F NMR : Identify aromatic protons (7.5–8.5 ppm) and trifluoroacetate counterion (-76 ppm for CF₃) .
  • X-ray Crystallography : Resolve iodonium center geometry (e.g., trigonal planar vs. tetrahedral) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M⁺] at m/z 402.33 (C₁₄H₈F₆O₃S₂) .

How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Advanced Research Question
The iodonium center’s high electrophilicity enables:

  • Buchwald-Hartwig Amination : React with aryl amines under Pd catalysis (e.g., Pd(OAc)₂, XPhos) in toluene at 100°C.
  • Suzuki-Miyaura Coupling : Use aryl boronic acids with Ni(COD)₂ (10 mol%) in THF (70% yield) .
  • Mechanistic Insight : DFT studies show the iodine(III) center lowers transition-state energy for oxidative addition .

What are the challenges in storing this compound, and how can degradation be mitigated?

Basic Research Question

  • Light Sensitivity : Store in amber vials at 2–8°C to prevent photolytic cleavage of the iodonium bond .
  • Moisture Avoidance : Use desiccators with silica gel to inhibit hydrolysis to iodobenzene derivatives.
  • Stability Testing : Monitor purity via HPLC every 3 months; discard if trifluoroacetate peaks deviate >5% .

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